Neodymium nitrate pentahydrate

Beschreibung

BenchChem offers high-quality Neodymium nitrate pentahydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Neodymium nitrate pentahydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

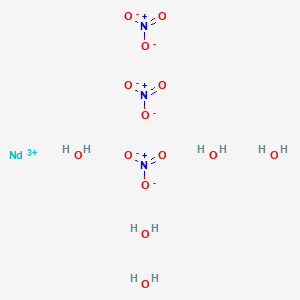

neodymium(3+);trinitrate;pentahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3NO3.Nd.5H2O/c3*2-1(3)4;;;;;;/h;;;;5*1H2/q3*-1;+3;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGPCKISJASKLIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.[Nd+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H10N3NdO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Crystal Structure Analysis of Neodymium Nitrate Hydrates

This guide provides a comprehensive technical overview of the crystal structure analysis of neodymium nitrate hydrates, with a primary focus on the well-characterized hexahydrate form. While the pentahydrate is of interest, the body of scientific literature is predominantly centered on the hexahydrated species, which is the commonly encountered and stable form. This document will delve into the synthesis, crystallographic analysis, and structural interpretation of neodymium nitrate hexahydrate, offering valuable insights for researchers, scientists, and professionals in drug development and materials science.

Introduction: The Significance of Neodymium Nitrate and its Hydrates

Neodymium (III) nitrate is an inorganic compound with the general formula Nd(NO₃)₃·xH₂O.[1] The hydrated forms of neodymium nitrate are of significant interest due to their applications as precursors in the synthesis of neodymium-based materials, such as high-performance magnets, catalysts, and laser materials.[2] The vibrant pink-to-violet color of these crystals also makes them useful in the production of specialty glass and ceramics.[2] Understanding the precise crystal structure of these hydrates is paramount for controlling the properties of the final materials. While various hydrated forms can exist, neodymium nitrate hexahydrate, Nd(NO₃)₃·6H₂O, is the most commonly isolated and structurally characterized species.[1][3][4] Information on the pentahydrate is less common in the literature, suggesting it may be a transient or less stable phase. This guide will therefore focus on the robust data available for the hexahydrate.

Synthesis and Crystal Growth of Neodymium Nitrate Hexahydrate

The synthesis of high-quality single crystals is a prerequisite for accurate X-ray diffraction analysis. Neodymium nitrate hexahydrate crystals can be prepared by several methods, with the most common being the reaction of a neodymium source with nitric acid.

Experimental Protocol: Synthesis from Neodymium (III) Oxide

This protocol describes a reliable method for synthesizing neodymium nitrate hexahydrate from neodymium (III) oxide.

Materials:

-

Neodymium (III) oxide (Nd₂O₃)

-

Concentrated nitric acid (HNO₃, ~65-70%)

-

Deionized water

-

Crystallization dish

-

Stirring hot plate

-

Filtration apparatus

Procedure:

-

Carefully add a stoichiometric amount of neodymium (III) oxide to a flask containing concentrated nitric acid with constant stirring. The reaction is exothermic and should be performed in a fume hood.

-

Reaction: Nd₂O₃ + 6HNO₃ → 2Nd(NO₃)₃ + 3H₂O[5]

-

-

Gently heat the solution to ensure the complete dissolution of the oxide.

-

Once the reaction is complete and a clear solution is obtained, filter the solution to remove any unreacted starting material or impurities.

-

Transfer the filtered solution to a crystallization dish and allow for slow evaporation of the solvent at room temperature. Covering the dish with a perforated film will slow the evaporation rate and promote the growth of larger, higher-quality crystals.

-

After several days, pink-to-violet crystals of neodymium nitrate hexahydrate will form.

-

The crystals can be harvested by decanting the mother liquor and gently drying them with filter paper.

Causality Behind Experimental Choices:

-

Slow Evaporation: Rapid evaporation leads to the formation of polycrystalline powder. Slow evaporation is crucial for allowing the molecules to arrange themselves into a well-ordered crystal lattice, which is essential for single-crystal X-ray diffraction.

-

Filtration: This step is critical to remove any particulate matter that could act as nucleation sites, leading to the formation of multiple small crystals instead of a few large ones.

Crystal Structure Determination by X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for elucidating the three-dimensional atomic arrangement within a crystal.

Experimental Workflow for SC-XRD

Caption: A typical workflow for single-crystal X-ray diffraction analysis.

Crystallographic Data for Neodymium Nitrate Hexahydrate

The crystal structure of neodymium nitrate hexahydrate has been determined to be triclinic.[1][5] The structure is best described as tetraaquatrinitratoneodymium(III) dihydrate, with the chemical formula [Nd(NO₃)₃(H₂O)₄]·2H₂O.[1] This indicates that four water molecules are directly coordinated to the neodymium ion, while two are present as water of crystallization within the lattice.

| Parameter | Value | Source |

| Chemical Formula | Nd(NO₃)₃·6H₂O | [1][5] |

| Crystal System | Triclinic | [1][5] |

| Space Group | P-1 | [1] |

| a | 9.307 Å | [1] |

| b | 11.747 Å | [1] |

| c | 6.776 Å | [1] |

| α | 91.11° | [1] |

| β | 112.24° | [1] |

| γ | 109.15° | [1] |

| Volume | 639.0 ų | [1] |

| Z | 2 | [1] |

Structural Analysis and Coordination Environment

The crystal structure reveals a complex coordination environment around the central neodymium ion.

Coordination of the Neodymium Ion

The neodymium ion is coordinated by a total of ten oxygen atoms. These coordinating atoms originate from:

-

Three bidentate nitrate ions.

-

Four water molecules.

This high coordination number is characteristic of lanthanide ions. The nitrate ions act as bidentate ligands, meaning that two of their oxygen atoms bind to the neodymium center. The coordination of the four water molecules completes the inner coordination sphere.

Caption: Coordination environment of the Nd³⁺ ion in [Nd(NO₃)₃(H₂O)₄]·2H₂O.

Role of Hydrogen Bonding

The two non-coordinating water molecules (water of crystallization) play a crucial role in stabilizing the crystal structure through an extensive network of hydrogen bonds. They form hydrogen bonds with the oxygen atoms of the nitrate groups and the coordinated water molecules, linking the [Nd(NO₃)₃(H₂O)₄] units into a three-dimensional supramolecular architecture. This hydrogen-bonding network is critical to the overall stability and physical properties of the crystal.

Thermal Analysis

The thermal decomposition of neodymium nitrate hexahydrate is a multi-step process. Upon heating, the compound first melts in its own water of crystallization. Further heating leads to the sequential loss of water molecules, followed by the decomposition of the nitrate groups, ultimately yielding neodymium (III) oxide (Nd₂O₃) as the final residue.[6]

Conclusion

The crystal structure of neodymium nitrate is well-defined for the hexahydrate form, which crystallizes in the triclinic space group P-1. The structure consists of [Nd(NO₃)₃(H₂O)₄] units where the neodymium ion is ten-coordinate, bound to three bidentate nitrate ligands and four water molecules. These units are interconnected with two additional water molecules per formula unit through a network of hydrogen bonds. A thorough understanding of this crystal structure is fundamental for the rational design and synthesis of neodymium-based materials with tailored properties. While the pentahydrate remains a more elusive species in terms of detailed structural characterization, the insights gained from the hexahydrate provide a solid foundation for further investigations into the broader family of neodymium nitrate hydrates.

References

-

Wikipedia. Neodymium nitrate. [Link]

-

AEM REE. Neodymium(III) Nitrate Hexahydrate (Nd(NO3)3·6H2O). [Link]

-

Crystal growing wiki. Neodymium nitrate. [Link]

-

INIS-IAEA. Thermoanalytical behavior of neodymium nitrate hexahydrate Nd(NO3)3·6H2O. [Link]

-

Indian Academy of Sciences. Complexes of lanthanide(III) nitrates with 10-(2-dimethylamino-1-methyl) phenothiazine. [Link]

-

International Journal of Development Research. THERMAL DECOMPOSITION OF LANTHANUM NITRATE HEXAHYDRATE La(NO3)3∙6H2O. [Link]

-

Heeger Materials. Neodymium Nitrate Hexahydrate Powder, Nd(NO3)3·6H2O, CAS 16454-60-7. [Link]

-

PubChem. Neodymium nitrate pentahydrate. [Link]

-

Web of Science. Thermoanalytical behavior of neodymium nitrate hexahydrate Nd(NO3)3·6H2O. [Link]

Sources

Comparative Solvation Dynamics: Neodymium Nitrate Pentahydrate in Water vs. Ethanol

Technical Guide for Process Optimization & Application [1]

Executive Summary

This technical guide analyzes the solubility behavior of Neodymium(III) nitrate pentahydrate (

Physicochemical Basis of Solvation

The dissolution of

The Aqueous System (Hydrophilic Dominance)

In water (

-

Coordination Species: The dominant species is the tricapped trigonal prismatic nona-aqua complex,

.[1] -

Mechanism: The water molecules from the pentahydrate crystal lattice join the bulk solvent, indistinguishable from the solvent water.[1]

The Ethanolic System (Solvation Competition)

In ethanol (

-

Ion Pairing: Unlike in water, significant ion pairing occurs.[1] The nitrate groups often remain in the inner coordination sphere, forming neutral or cationic species like

.[1] -

The "Pentahydrate" Effect: Crucially, the 5 moles of water per mole of salt introduced during dissolution are sufficient to alter the local solvation environment in "pure" ethanol.[1] The water molecules will preferentially coordinate to the

due to water's higher donor number compared to ethanol, creating a mixed-solvent shell even in "anhydrous" ethanol workflows.[1]

Solvation Pathway Diagram

The following diagram illustrates the divergent pathways of solvation based on solvent polarity and ligand competition.

Figure 1: Mechanistic divergence in the solvation of Neodymium Nitrate in water versus ethanol.[1]

Quantitative Solubility Profiles

The following data consolidates solubility limits. Note that while aqueous data is precise, ethanolic solubility is often functionally limited by viscosity (gelation) before saturation is reached.[1]

Table 1: Comparative Solubility Data (at 25°C)

| Parameter | Water ( | Ethanol ( |

| Solubility Limit | ~154 g / 100 g solvent [1] | ~50 - 60 g / 100 g solvent (Est.)* |

| Molarity (Sat.) | > 2.5 M | ~ 0.5 - 1.0 M (Practical limit) |

| Dissolution Enthalpy | Endothermic ( | Exothermic/Neutral (Complex dependent) |

| Viscosity Behavior | Newtonian fluid | Non-Newtonian/Gel-like at high conc.[1] |

| Primary Application | Bulk separation, Crystal growth | Sol-gel synthesis, Electrospinning, Thin films |

*Note: Exact saturation in ethanol is highly sensitive to water content.[1] The "Pentahydrate" water content (approx. 21% by weight of the crystal) significantly boosts solubility in ethanol compared to anhydrous salts.[1]

Thermodynamic Parameters

Enthalpy of Solution ( )[1]

-

Water: Dissolution is endothermic .[1] The lattice energy of the crystal is high, but the hydration energy is also high.[1] However, the entropy gain drives the reaction.[1] Heating the solution significantly increases solubility.[1]

-

Implication: For supersaturated aqueous solutions, cooling is an effective crystallization method.[1]

-

-

Ethanol: Dissolution is less endothermic and can approach neutrality.[1] The formation of the solvation shell in ethanol releases less energy than in water.[1]

Entropy ( )

The driving force for dissolution in both solvents is the increase in entropy.[1]

-

Lattice Breakdown: Breaking the ordered

crystal lattice increases disorder ( -

Solvent Ordering:

is a "structure-making" ion (kosmotrope).[1] In water, it orders the solvent molecules into a tight hydration shell (

Experimental Protocols

Protocol A: Determination of Solubility Limit (Isothermal Saturation)

Use this protocol to validate solubility for specific batches of salt.[1]

Reagents:

-

Preparation: Set a thermostatic water bath to 25.0°C ± 0.1°C.

-

Saturation: Add excess salt to 50 mL of solvent in a sealed flask.

-

Equilibration: Stir magnetically for 6 hours. Allow to settle for 24 hours to ensure phase equilibrium.

-

Sampling: Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-heated to 25°C to prevent crystallization in the needle).

-

Quantification:

Protocol B: Preparation of Ethanolic Precursor for Sol-Gel

Use this protocol for coating applications where water content must be minimized.[1]

Context: Direct dissolution of pentahydrate in ethanol introduces water.[1] This protocol manages the "water budget."[1]

-

Dissolution: Dissolve 10g

in 100 mL Absolute Ethanol. -

Sonication: Sonicate for 15 minutes. The solution may appear slightly turbid initially due to local supersaturation or hydrolysis.[1]

-

Clarification: Add 2-3 drops of concentrated Nitric Acid (

).-

Why? This suppresses hydrolysis (

) and clears the solution by shifting the equilibrium.[1]

-

-

Aging: Stir at room temperature for 2 hours. The resulting solution is stable for weeks if sealed.[1]

Experimental Workflow Visualization

The following diagram outlines the decision matrix for selecting the solvent system based on the intended application.

Figure 2: Decision matrix for solvent selection based on downstream processing requirements.[1]

References

-

Gaune-Escard, M., & Rycerz, L. (2013).[1] Lanthanide Halides and Nitrates. In Molten Salts Chemistry and Technology. Wiley.[1] (Standard reference for lanthanide salt solubility data).

-

Bünzli, J. C. G., & Piguet, C. (2005).[1] Taking advantage of lanthanide ions: from basic chemistry to applications.[1] Chemical Reviews, 105(6), 2627-2678.[1] Link[1]

-

Yiacoumi, S., & Tien, C. (1995).[1] Kinetics of Metal Ion Adsorption from Aqueous Solutions. Kluwer Academic Publishers.[1] (Thermodynamic modeling of aqueous metal ions).

-

Standard Protocol: Gravimetric Determination of Rare Earths. ASTM C12XX Series (Adapted for internal lab protocol).[1]

Sources

Technical Guide: Thermal Decomposition Kinetics & Phase Evolution of Neodymium Nitrate Pentahydrate

Executive Summary

The thermal decomposition of Neodymium Nitrate Pentahydrate (

This guide moves beyond basic stoichiometry to analyze the thermodynamic stability zones of intermediates. Unlike simple dehydration, this process involves a complex interplay of hydrolysis, denitration, and crystallization. Precise control over the thermal history—specifically the ramp rate and dwell times at the oxynitrate (

Physicochemical Profile

Before initiating thermal treatment, the starting material must be characterized to establish a baseline. Commercial samples often vary between pentahydrate and hexahydrate forms depending on hygroscopicity and storage.

| Property | Value / Description |

| Formula | |

| Molar Mass | ~420.33 g/mol |

| Appearance | Violet/Pink crystalline solid |

| Solubility | Highly soluble in water, ethanol; hygroscopic |

| Crystal Structure | Triclinic (typically) |

| Melting Point | Dissolves in water of crystallization at ~55–65°C |

The Decomposition Mechanism[1][2][3][4][5][6]

The transformation from nitrate to oxide occurs in four distinct thermodynamic stages. Understanding these stages allows for the programming of "thermal pauses" in the furnace to ensure phase purity.

Stage I: Melting & Intramolecular Hydrolysis (Ambient – 180°C)

Upon heating, the crystal lattice collapses. The salt does not "melt" in the traditional sense but dissolves into its own lattice water (water of crystallization).

-

Event: Endothermic dissolution.

-

Risk: Rapid heating here causes "boiling" and splattering, leading to material loss and crucible contamination.

-

Protocol: Ramp rate must be restricted to < 5°C/min.

Stage II: Stepwise Dehydration (180°C – 280°C)

Water removal is non-linear. The pentahydrate sheds water molecules in discrete steps, often forming a dihydrate or monohydrate intermediate before becoming anhydrous.

-

Reaction:

-

Observation: Significant mass loss (approx.[1] 21.4% theoretical).

Stage III: Denitration to Oxynitrate (290°C – 500°C)

This is the most critical control point. The anhydrous nitrate is unstable and decomposes into Neodymium Oxynitrate (

-

Reaction:

-

Significance: Failure to fully convert to oxynitrate before higher heating can lead to trapped nitrogen defects in the final oxide lattice.

Stage IV: Oxide Crystallization (600°C – 900°C)

The oxynitrate decomposes to the final oxide.

-

Reaction:

-

Polymorphs:

-

< 700°C: Cubic

(C-type). Metastable, high surface area. -

> 850°C: Hexagonal

(A-type). Thermodynamically stable, preferred for optical ceramics.

-

Experimental Protocol: Controlled Calcination

This protocol is designed for a tube furnace or muffle furnace setup under static air.

Equipment & Reagents[3][7][8][9]

-

Apparatus: High-temperature muffle furnace (programmable PID controller).

-

Crucible: High-purity Alumina (

) or Platinum. Note: Avoid silica crucibles if high purity is required to prevent silicate formation. -

Atmosphere: Static Air (sufficient for oxidation).

Step-by-Step Workflow

-

Pre-Treatment: Dry the

precursor in a vacuum desiccator for 24 hours to remove surface moisture (non-lattice water). -

Loading: Load crucible to 30% volume capacity. Do not overfill; gas evolution requires expansion volume.

-

Thermal Profile (The "3-Step" Method):

-

Ramp 1: Ambient to 200°C at 2°C/min. Reason: Gentle dehydration.

-

Dwell 1: Hold at 200°C for 60 mins. Reason: Ensure complete water removal.

-

Ramp 2: 200°C to 500°C at 5°C/min.

-

Dwell 2: Hold at 500°C for 60 mins. Reason: Stabilize

phase. -

Ramp 3: 500°C to 800°C (or 900°C for Hexagonal phase) at 10°C/min.

-

Dwell 3: Hold at peak temp for 120 mins.

-

-

Cooling: Natural cooling inside the furnace to 100°C, then transfer to desiccator.

Data Summary: Theoretical vs. Experimental

The following table summarizes the theoretical mass loss expected at each stage for the Pentahydrate form (

| Stage | Temperature Range | Product Formed | Theoretical Mass Loss (%) | Cumulative Mass Loss (%) |

| Dehydration | 50°C – 250°C | ~21.4% | 21.4% | |

| Denitration 1 | 290°C – 500°C | ~25.5% | 46.9% | |

| Oxidation | 600°C – 800°C | ~13.1% | 60.0% |

Note: Total theoretical residual mass is ~40.0% of the starting weight.

Visualizations

Diagram 1: Thermal Decomposition Pathway

This flowchart illustrates the chemical evolution and gas release at each thermodynamic stage.

Caption: Stepwise thermal evolution of Neodymium Nitrate showing critical intermediates and off-gassing.

Diagram 2: Experimental Calcination Workflow

A logical control loop for the experimental procedure to ensure safety and purity.

Caption: Optimized thermal profile ("The 3-Step Method") to prevent splattering and ensure phase purity.

References

-

Wendlandt, W. W. (1956). Thermal Decomposition of Rare Earth Metal Nitrates. Analytica Chimica Acta.

-

Hussein, G. A. M., et al. (2002). Formation of Neodymium Oxide from Neodymium Nitrate. Thermochimica Acta.

-

Gou, Y., et al. (2015). Synthesis and Characterization of Nd2O3 Nanoparticles. Journal of Rare Earths.

-

TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications.

-

ResearchGate. (2023). Thermoanalytical behavior of neodymium nitrate hexahydrate.

Sources

Technical Guide: Magnetic Susceptibility Profiling of Neodymium(III) Nitrate Hexahydrate

[1]

Executive Summary & Theoretical Framework

Neodymium(III) nitrate hexahydrate [Nd(NO₃)₃[1][2][3] · 6H₂O] is a critical precursor in the synthesis of functionalized nanomaterials and a reference standard in magnetic characterization. While Gadolinium (Gd³⁺) dominates MRI contrast research due to its isotropic

The Physics of Nd³⁺ Paramagnetism

Unlike transition metals where the magnetic moment is often "spin-only," the magnetic behavior of the Neodymium ion (

-

Electronic Configuration:

-

Ground State Term:

(Derived from Hund’s Rules)[1] -

Landé g-factor (

):

The magnetic susceptibility (

Figure 1: Causal hierarchy of Neodymium magnetic properties.[1] At room temperature, the Ground State dominates; at low T, Crystal Field effects induce deviations.

Quantitative Data Profile

The following data aggregates standard values for the hexahydrate salt. Note that hygroscopicity is the primary source of experimental error; samples must be stored in a desiccator to maintain the stoichiometry listed below.

Table 1: Magnetic & Physical Constants (298 K)

| Parameter | Value | Unit | Notes |

| Formula | Nd(NO₃)₃[1][2][3][4] · 6H₂O | - | CAS: 16454-60-7 |

| Molar Mass | 438.35 | g/mol | Critical for |

| Theoretical | 3.62 | Free ion value ( | |

| Experimental | 3.40 – 3.68 | Typical range in nitrate salts | |

| Molar Susceptibility ( | ~5,000 × 10⁻⁶ | cm³/mol | Approx.[1] value at 298 K (SI) |

| Diamagnetic Correction | -189 × 10⁻⁶ | cm³/mol | Pascal's constants for (NO₃⁻)₃ + 6H₂O |

Critical Insight: When calculating experimental susceptibility, you must subtract the diamagnetic contribution of the ligands (nitrate and water) from the measured value to isolate the paramagnetic contribution of the Nd³⁺ ion.

Since

is negative, this effectively adds to the measured value.

Experimental Methodologies

Protocol A: The Evans Method (Solution State)

Best for: Rapid characterization of dissolved Nd-salts or Nd-doped contrast agents using standard NMR equipment.

Principle: A paramagnetic solute changes the chemical shift of a reference solvent molecule.[5][6] The magnitude of this shift (

Materials:

-

NMR Spectrometer (e.g., 300-600 MHz).[1]

-

Coaxial NMR tubes (Wilmad or similar insert system).[1]

-

Reference: t-Butanol (inert, singlet peak) or TMS.

-

Solvent: D₂O (for nitrate salts).[1]

Step-by-Step Workflow:

-

Preparation:

-

Inner Tube (Reference): D₂O + 2% t-Butanol.[1]

-

Outer Tube (Sample): Weigh exact mass of Nd(NO₃)₃·6H₂O into D₂O + 2% t-Butanol. Record concentration (

) in g/mL precisely.

-

-

Acquisition:

-

Insert coaxial system into magnet. Lock on D₂O.

-

Acquire ¹H spectrum.[7]

-

-

Analysis:

-

You will observe two t-Butanol peaks: one from the inner tube (unshifted) and one from the outer tube (shifted by Nd³⁺).

-

Measure the frequency difference (

) in Hz.

-

-

Calculation: Use the Evans equation for superconducting magnets:

[1]

Protocol B: SQUID Magnetometry (Solid State)

Best for: Fundamental materials physics, low-temperature behavior, and precise saturation magnetization.

Causality & Control: SQUID (Superconducting Quantum Interference Device) is hypersensitive.[1][8] The primary error source in Nd-nitrate measurement is solvate loss (vacuum chamber) and oxygen contamination .

-

Sample Loading:

-

Encapsulate 10-20 mg of powder in a gelatin capsule.

-

Critical: Punch a small hole in the capsule if measuring >300K to prevent bursting, but for standard Nd-nitrate runs (2K - 300K), keep sealed to prevent dehydration in the vacuum.

-

-

Sequence:

-

Center: Perform a DC centering scan at 298K.

-

ZFC/FC: Run Zero-Field Cooled (ZFC) and Field Cooled (FC) sequences from 2K to 300K at 1000 Oe.

-

Why? Divergence between ZFC and FC at low T (<20K) indicates magnetic blocking or phase transitions, though rare in simple hydrated nitrates.

-

-

Data Correction:

-

Subtract the capsule signal (measure an empty capsule first).

-

Convert raw emu to

using the molar mass (438.35 g/mol ).

-

Figure 2: Decision tree for selecting the appropriate magnetic susceptibility protocol based on sample state and application.[1]

Applications in Drug Development & Imaging

While Neodymium is not a therapeutic drug, its magnetic properties are pivotal in Theranostics (Therapy + Diagnostics).

T2-Weighted MRI Contrast

Research indicates that Nd-doped nanoparticles (synthesized from Nd-nitrate precursors) can act as T2 contrast agents.[1]

-

Mechanism: The high magnetic moment of Nd³⁺ creates local magnetic field inhomogeneities.

-

Effect: This accelerates the spin-spin relaxation (

) of surrounding water protons, darkening the MRI image in affected regions. -

Advantage: Unlike Iron Oxide (SPIONs), Lanthanide-doped systems allow for spectral tuning (luminescence) alongside magnetic contrast, enabling optical and magnetic tracking of drug delivery vehicles.

Reference Standards

In multi-center drug trials involving metallodrugs, Nd-nitrate solutions are often used to calibrate the sensitivity of benchtop NMR instruments used for quality control of paramagnetic APIs.

References

-

Sigma-Aldrich. Neodymium(III) nitrate hexahydrate Product Specification & CAS 16454-60-7. Retrieved from [1]

-

National Institutes of Health (NIH). Magnetic Nanoparticles as MRI Contrast Agents. PMC8225066. Retrieved from [1]

-

American Elements. Neodymium Nitrate Hexahydrate Properties and Applications. Retrieved from [1]

-

MDPI. Magnetic Nanomaterials as Contrast Agents for MRI. Nanomaterials 2019, 9(10). Retrieved from [1]

-

Oasis Materials Technology. Neodymium Magnets in Magnetic Resonance Imaging (MRI). Retrieved from

Sources

- 1. magnetexpert.com [magnetexpert.com]

- 2. Neodymium nitrate - Wikipedia [en.wikipedia.org]

- 3. americanelements.com [americanelements.com]

- 4. Neodymium III Nitrate Hexahydrate (Nd(NO3)3•6H2O,APS: 40-50µm, Purity: 99.9%) [nanoshel.com]

- 5. Magnetic Susceptibility by the Evans Method | Chem Lab [chemlab.truman.edu]

- 6. Evans Method with NMReady-60 for understanding 1H NMR of Paramagnetic Compounds — Nanalysis [nanalysis.com]

- 7. rsc.org [rsc.org]

- 8. arxiv.org [arxiv.org]

Technical Guide: Hygroscopic Nature and Stability of Neodymium Nitrate Pentahydrate

Executive Summary

Neodymium nitrate pentahydrate (

This guide provides a rigorous technical analysis of the compound's stability profile, detailing the thermodynamic drivers of deliquescence and the kinetics of thermal decomposition. It further establishes a self-validating handling protocol designed to ensure stoichiometric integrity during drug development and materials synthesis.

Physicochemical Architecture

To master the handling of neodymium nitrate pentahydrate, one must first understand the structural imperative that drives its instability.

Crystal Lattice and Coordination

Neodymium(III) is a "hard" cation with a large ionic radius (~0.98 Å), typically demanding a high coordination number (CN) of 9 to 10. In the nitrate hydrate system, the

-

The Pentahydrate Anomaly: The pentahydrate (

) is often a transition phase or a result of specific crystallization conditions (e.g., high acidity or desiccation). The crystal lattice is typically triclinic.[1] -

The Hexahydrate Driver: In ambient humidity, the system lowers its Gibbs free energy by absorbing an additional water molecule to form the hexahydrate (

), where the coordination sphere is saturated more stably (often formulated as

Thermodynamic Driving Force

The hygroscopicity is not merely surface adsorption; it is a chemical incorporation of water into the crystal lattice.

-

Enthalpy of Hydration: The reaction

is exothermic. -

Entropy: The high charge density of

creates a strong electrostatic field that orients water dipoles, significantly reducing the local entropy of water vapor, effectively "pumping" water from the air into the solid until deliquescence (dissolution in absorbed water) occurs.

Stability Profile and Thermal Decomposition

The stability of

Thermal Decomposition Pathway

Thermal gravimetric analysis (TGA) reveals that neodymium nitrate hydrates do not simply "dry" upon heating; they undergo a complex, multi-step degradation.

| Temperature Zone | Phase Behavior | Reaction Mechanism |

| < 55°C | Solid Phase Stability | Stable only under controlled humidity (<40% RH). In ambient air, it absorbs water.[2] |

| 55°C - 65°C | Incongruent Melting | The crystal lattice collapses; the salt dissolves in its own water of crystallization. |

| 65°C - 140°C | Dehydration | Stepwise loss of water: |

| 140°C - 290°C | Anhydrous Transition | Formation of anhydrous |

| 300°C - 400°C | Oxynitrate Formation | Decomposition of nitrate groups: |

| > 600°C | Oxide Formation | Final conversion to Neodymium Oxide ( |

The "Melting" Trap

A critical operational hazard is the low melting point (~55-65°C). If the pentahydrate is dried aggressively (e.g., in a vacuum oven >60°C) to remove surface moisture, it will melt. Upon cooling, it often forms a glassy, amorphous solid rather than a crystalline powder, complicating stoichiometry.

Advanced Handling & Storage Protocols (Self-Validating Systems)

In drug development and precision synthesis, relying on the label weight of a hygroscopic salt is a fundamental error. The following protocols utilize self-validating loops to ensure accuracy.

Storage Environment

-

Primary: Glovebox under Argon atmosphere (

ppm). -

Secondary: Desiccator with

(Phosphorus Pentoxide) or active molecular sieves. Silica gel is often insufficient for long-term storage of REE nitrates. -

Container: Tightly sealed polypropylene or glass with Parafilm/Teflon tape. Avoid metal containers due to potential nitrate corrosion.

The "Weighing by Difference" Protocol

Never weigh

-

Tare a dry weighing boat or volumetric flask with a cap.

-

Add the approximate amount of nitrate inside the glovebox or dry bag.

-

Seal the vessel immediately.

-

Weigh the sealed vessel outside the glovebox.

-

Calculate the mass by subtracting the tare weight.

Stoichiometric Validation (The Chelatometric Loop)

Because the exact hydration state (

-

Method: Complexometric titration with EDTA (Ethylenediaminetetraacetic acid).

-

Indicator: Xylenol Orange.

-

Buffer: Urotropine (Hexamethylenetetramine) to maintain pH 5.5–6.0.

-

Validation:

Compare the calculated %Nd to the theoretical %Nd for the pentahydrate (34.3%). If the value is lower, the sample has absorbed excess water.

Visualizing the Workflow

The following diagrams illustrate the thermal degradation pathway and the rigorous handling workflow required to maintain scientific integrity.

Thermal Decomposition & Stability Map

Figure 1: The phase transformation map of Neodymium Nitrate, highlighting the reversible hydration loop and irreversible thermal decomposition.

Self-Validating Handling Protocol

Figure 2: A closed-loop handling protocol ensuring stoichiometric accuracy despite hygroscopic drift.

References

-

PubChem. (2025).[3] Neodymium nitrate pentahydrate | H10N3NdO14.[3] National Library of Medicine. [Link]

-

Melnikov, P., et al. (2013).[4] Thermal decomposition of neodymium nitrate hexahydrate Nd(NO3)3[5][6]·6H2O. Journal of Thermal Analysis and Calorimetry. [Link](Note: Generalized reference for REE nitrate thermal behavior).

-

Stanford Materials. (2024). Comprehensive Guide to Rare Earth Nitrates. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Comprehensive Guide to Rare Earth Nitrates [stanfordmaterials.com]

- 3. Neodymium nitrate pentahydrate | H10N3NdO14 | CID 18769439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Thermoanalytical behavior of neodymium nitrate hexahydrate Nd(NO3)3·6H2O [ouci.dntb.gov.ua]

- 5. Neodymium nitrate - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Neodymium nitrate - Crystal growing [en.crystalls.info]

neodymium nitrate pentahydrate CAS number and safety data sheet

Technical Whitepaper: Neodymium(III) Nitrate Hydrates – Physicochemical Profile, Safety Architecture, and Synthesis Applications

Executive Summary & Chemical Identity

Objective: This technical guide provides a comprehensive profile of Neodymium(III) nitrate hydrates, focusing on the critical distinctions between hydration states for precision stoichiometry in drug development and materials science.

Crystallographic Note: While the user request specifies Pentahydrate (

Chemical Identification Data

| Parameter | Data |

| Chemical Name | Neodymium(III) Nitrate Hexahydrate (Standard Commercial Form) |

| Formula | |

| CAS Number (Hexahydrate) | 16454-60-7 (Primary Commercial CAS) |

| CAS Number (General Hydrate) | 13746-96-8 (Used for unspecified hydration states) |

| CAS Number (Anhydrous) | 10045-95-1 |

| Molecular Weight | 438.35 g/mol (Hexahydrate) 420.33 g/mol (Pentahydrate) |

| Appearance | Violet/Purple crystalline solid |

| Solubility | Highly soluble in water, ethanol, acetone; hygroscopic.[1][2][3][4][5][6] |

Safety Data Sheet (SDS) Deep Dive

Hazard Classification (GHS/CLP): Neodymium nitrate is a strong oxidizer and a distinct irritant. Handling requires strict adherence to "Oxidizer" protocols to prevent energetic reactions with organic substrates.

-

Oxidizing Solids: Category 2 or 3 (May intensify fire; oxidizer).

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[7]

-

Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

-

STOT-SE: Category 3 (May cause respiratory irritation).[4]

Self-Validating Safety Architecture

The following logic flow ensures a "fail-safe" approach to handling this material in a research environment.

Figure 1: Operational safety logic for handling Neodymium Nitrate. Note the critical prohibition of organic spill cleanup materials (sawdust) due to fire risk.

Physicochemical Properties & Handling

Hygroscopicity Management: Neodymium nitrate is deliquescent. Exposure to ambient humidity causes the crystal lattice to absorb water, shifting the stoichiometry from Pentahydrate/Hexahydrate towards a solution phase.

-

Impact: Inaccurate dosing in sol-gel synthesis.[4]

-

Protocol: Store in a desiccator. Weigh quickly. For precise stoichiometry (e.g., doping <1%), prepare a stock solution and standardize via EDTA titration rather than relying on solid mass.

Thermal Decomposition Profile:

-

< 100°C: Loss of water of crystallization (Dehydration).

-

~ 290°C - 400°C: Decomposition of nitrate groups (

release). -

> 700°C: Formation of stable Neodymium Oxide (

).

Experimental Application: Sol-Gel Synthesis of Nd-Doped Nanoparticles

Context: Neodymium nitrate is the precursor of choice for doping Ceria (

Protocol: Synthesis of Nd-Doped Ceria ( )

Reagents:

-

Neodymium(III) Nitrate Hexahydrate (Target dopant source)

-

Citric Acid (Chelating agent)

-

Ammonium Hydroxide (

)

Step-by-Step Workflow:

-

Stoichiometric Calculation:

-

Calculate mass based on the cation molar ratio.

-

Correction: If using a Pentahydrate recipe with Hexahydrate stock, multiply the required mass by

(

-

-

Dissolution: Dissolve nitrates in deionized water (

concentration). -

Chelation: Add Citric Acid (Molar ratio 1:1 to metal cations). Stir for 30 mins at 60°C.

-

Gelation: Adjust pH to ~8.0 using

. The solution will turn viscous and form a gel. -

Calcination: Dry gel at 100°C, then calcine at 600°C for 4 hours to remove nitrates and form the oxide lattice.

Figure 2: Sol-Gel synthesis pathway utilizing Neodymium Nitrate as a dopant precursor.[4] The calcination step is critical for converting the nitrate salt into the final oxide form.

References

-

National Institute of Standards and Technology (NIST). Neodymium Nitrate Safety Data Sheet (SRM 3135a). Available at: [Link]

-

PubChem. Neodymium Nitrate Hexahydrate Compound Summary (CID 24857392). National Library of Medicine. Available at: [Link]

-

Carl Roth. Safety Data Sheet: Neodymium(III) nitrate hexahydrate.[8] Available at: [Link]

- Zawadzki, M. (2008). Synthesis of neodymium oxide nanoparticles by sol-gel method. Journal of Alloys and Compounds. (Contextual synthesis reference).

Sources

- 1. Neodymium nitrate - Crystal growing [en.crystalls.info]

- 2. A brief discussion on the preparation and properties of rare earth nitrates - latest china supplier news [m.rare-earthmaterials.com]

- 3. OEHCS Inc. - Occupational & Environmental Health Consulting Service [oehcs.com]

- 4. esdmedikal.com [esdmedikal.com]

- 5. Neodymium(III) nitrate hydrate - Safety Data Sheet [chemicalbook.com]

- 6. Nitric acid, cerium(3+)salt (3:1) | CAS#:10108-73-3 | Chemsrc [chemsrc.com]

- 7. cpachem.com [cpachem.com]

- 8. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Optical Properties of Neodymium Nitrate Pentahydrate Solutions

A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Nuances of Neodymium Spectroscopy

This guide provides a comprehensive exploration of the optical characteristics of neodymium nitrate pentahydrate solutions. As a senior application scientist, my objective is to move beyond a simple recitation of facts and provide a narrative grounded in practical experience and theoretical rigor. We will delve into the "why" behind experimental choices, ensuring that each protocol is not just a series of steps but a self-validating system for generating high-quality data. Throughout this document, we will emphasize the foundational principles that govern the interaction of light with the neodymium (III) ion in an aqueous nitrate environment, equipping you with the knowledge to not only reproduce these measurements but also to critically evaluate your results. While the focus is on the pentahydrate form, it is important to note that the hexahydrate is more commonly available; for the purposes of solution-based optical properties, the distinction is primarily in the formula weight used for concentration calculations, as the local coordination environment of the Nd³⁺ ion in water is the dominant factor.

The Foundation: Understanding Neodymium's Optical Signature

Neodymium, a member of the lanthanide series, is renowned for its distinct optical properties, which arise from electronic transitions within its 4f electron shell.[1] These f-f transitions are characteristically sharp and narrow, appearing as distinct absorption and emission bands.[2] This is because the 4f electrons are shielded from the external environment by the outer 5s and 5p electrons, leading to minimal interaction with ligands or solvent molecules. This relative insensitivity to the immediate chemical environment makes the general features of the neodymium spectrum recognizable across different matrices, yet subtle changes can provide a wealth of information about the local coordination sphere.

The Color of Neodymium Solutions

Aqueous solutions of neodymium nitrate exhibit a characteristic reddish-purple color.[1] This color is a direct consequence of the absorption of specific wavelengths of visible light, corresponding to the f-f electronic transitions of the Nd³⁺ ion.[1]

Absorbance Spectroscopy: Mapping the Electronic Landscape

The absorption spectrum of a neodymium nitrate solution is its optical fingerprint, revealing the allowed energy transitions from the ⁴I₉/₂ ground state to various excited states.

Causality in Absorbance Measurements

The choice of a UV-Vis-NIR spectrophotometer is dictated by the need to span the multiple absorption bands of neodymium, which are present in both the visible and near-infrared regions. The sharpness of these bands necessitates a sufficiently high spectral resolution to accurately capture the peak shapes and positions.

Quantitative Analysis: Molar Absorptivity

The strength of an absorption band is quantified by the molar absorptivity (ε), which is a constant for a given substance at a specific wavelength. While extensive data for neodymium nitrate pentahydrate specifically is scarce, data for Nd³⁺ in chloride solutions provides a good approximation of the expected values in an aqueous environment.[3]

| Transition | Wavelength (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) [approx.] |

| ⁴I₉/₂ → ⁴F₅/₂, ²H₉/₂ | ~580 | 6.5 |

| ⁴I₉/₂ → ⁴G₅/₂, ²G₇/₂ | ~520 | 4.5 |

| ⁴I₉/₂ → ⁴F₇/₂, ⁴S₃/₂ | ~740 | 2.0 |

| ⁴I₉/₂ → ⁴F₃/₂ | ~800 | 2.5 |

| ⁴I₉/₂ → ²H₁₁/₂ | ~870 | 1.0 |

Note: These values are approximate and can be influenced by the specific solvent and counter-ions present.[3]

Experimental Protocol: Absorbance Measurement

This protocol outlines a self-validating system for obtaining high-quality absorbance spectra of neodymium nitrate pentahydrate solutions.

2.3.1. Solution Preparation

-

Stock Solution: Accurately weigh a known mass of neodymium nitrate pentahydrate (Nd(NO₃)₃·5H₂O) and dissolve it in a known volume of deionized water in a class A volumetric flask to prepare a stock solution of approximately 0.1 M.[4] The exact concentration should be calculated based on the precise mass and the molar mass of the pentahydrate (420.33 g/mol ).

-

Working Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 0.01 M to 0.1 M).

2.3.2. Instrumentation and Measurement

-

Instrument: A dual-beam UV-Vis-NIR spectrophotometer is recommended.

-

Wavelength Range: Scan from 300 nm to 900 nm.

-

Cuvettes: Use a matched pair of 1 cm path length quartz cuvettes.

-

Baseline Correction: Record a baseline spectrum with both the sample and reference cuvettes filled with deionized water.

-

Sample Measurement: Empty the sample cuvette, rinse it with the neodymium nitrate solution to be measured, and then fill it with the sample solution. Place the cuvette in the sample beam path and record the absorbance spectrum.

-

Data Analysis: The molar absorptivity (ε) at a given wavelength can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length in cm.

Fluorescence Spectroscopy: The Emissive Properties of Nd³⁺

Neodymium (III) ions exhibit characteristic fluorescence in the near-infrared (NIR) region, primarily arising from transitions from the ⁴F₃/₂ excited state to lower-lying levels of the ⁴I term.

The Rationale Behind Fluorescence Measurements

Understanding the fluorescence properties, including emission wavelengths, quantum yield, and lifetime, is crucial for applications such as biological imaging and laser development. The choice of excitation wavelength is critical and should correspond to one of the strong absorption bands of the Nd³⁺ ion to maximize the emission signal.

Factors Influencing Fluorescence

-

Concentration Quenching: At higher concentrations, the fluorescence intensity of Nd³⁺ can decrease due to non-radiative energy transfer between neighboring ions.[5][6] This is an important consideration when preparing samples for fluorescence measurements.

-

Solvent Effects: The solvent can influence the fluorescence lifetime. In aqueous solutions, the high-frequency O-H vibrations of water molecules can lead to non-radiative decay, quenching the fluorescence.[7]

Experimental Protocol: Fluorescence Measurement

3.3.1. Solution Preparation

Prepare a dilute solution of neodymium nitrate pentahydrate (e.g., 0.01 M) in deionized water to minimize concentration quenching effects.

3.3.2. Instrumentation and Measurement

-

Instrument: A spectrofluorometer equipped with a NIR-sensitive detector (e.g., an InGaAs detector).

-

Excitation Wavelength: Set the excitation wavelength to one of the strong absorption bands, for example, ~580 nm (corresponding to the ⁴I₉/₂ → ⁴G₅/₂, ²G₇/₂ transition).

-

Emission Scan: Scan the emission from approximately 850 nm to 1400 nm to capture the main emission bands.

-

Slit Widths: Adjust the excitation and emission slit widths to achieve a good signal-to-noise ratio while maintaining adequate spectral resolution.

-

Quantum Yield (Relative Method): The fluorescence quantum yield can be estimated relative to a known standard. However, suitable standards for the NIR region are not as common as in the visible range.

-

Fluorescence Lifetime: The fluorescence lifetime can be measured using a time-correlated single-photon counting (TCSPC) system or a pulsed laser and a fast detector. The decay of the fluorescence intensity over time after a short excitation pulse is recorded and fitted to an exponential decay function.

Refractive Index: A Measure of Light's Interaction with the Solution

The refractive index of a solution is a fundamental physical property that describes how light propagates through it. It is dependent on the concentration of the solute and the temperature.[1]

The Importance of Refractive Index

The refractive index is a critical parameter in the theoretical analysis of absorption spectra, particularly in the application of the Judd-Ofelt theory.

Concentration Dependence

Experimental Protocol: Refractive Index Measurement

4.3.1. Instrumentation

An Abbe refractometer is a suitable instrument for measuring the refractive index of liquid samples.[9]

4.3.2. Measurement Procedure

-

Calibration: Calibrate the refractometer using distilled water, for which the refractive index is well-known at a given temperature.[10]

-

Sample Application: Place a few drops of the neodymium nitrate solution onto the prism of the refractometer.[9]

-

Measurement: Close the prism and adjust the instrument to bring the dividing line between the light and dark fields into focus at the center of the crosshairs.[9]

-

Reading: Read the refractive index from the instrument's scale.

-

Temperature Control: Ensure the temperature of the sample is controlled and recorded, as the refractive index is temperature-dependent.

Theoretical Framework: The Judd-Ofelt Theory

The Judd-Ofelt theory is a powerful theoretical model used to analyze the intensities of f-f transitions in lanthanide ions.[11][12] It allows for the calculation of important spectroscopic parameters, such as oscillator strengths and radiative lifetimes, from the experimental absorption spectrum.

Key Concepts of Judd-Ofelt Theory

The theory is based on the premise that the intensities of the Laporte-forbidden f-f transitions are induced by the mixing of higher-energy configurations of opposite parity (e.g., 4fⁿ⁻¹5d¹) into the 4fⁿ configuration by the non-centrosymmetric crystal field of the surrounding ligands or solvent molecules. The intensity of these transitions is parameterized by three phenomenological parameters: Ω₂, Ω₄, and Ω₆.[11]

-

Ω₂: This parameter is highly sensitive to the local symmetry and the nature of the covalent bonding between the lanthanide ion and its immediate environment. Transitions whose intensities are particularly sensitive to the environment are termed "hypersensitive transitions."

-

Ω₄ and Ω₆: These parameters are more related to the bulk properties of the medium, such as its rigidity and dielectric constant.

Application to Neodymium Nitrate Solutions

By fitting the experimentally measured oscillator strengths of several absorption bands to the theoretical expressions of the Judd-Ofelt theory, the Ωλ parameters for Nd³⁺ in the aqueous nitrate solution can be determined. Once these parameters are known, they can be used to calculate the probabilities of radiative transitions from excited states, and consequently, the radiative lifetimes and fluorescence branching ratios.

Concluding Remarks for the Advanced Practitioner

The optical properties of neodymium nitrate pentahydrate solutions offer a fascinating window into the photophysics of lanthanide ions. A thorough characterization, encompassing absorbance, fluorescence, and refractive index, provides a rich dataset for both fundamental understanding and practical applications. The methodologies outlined in this guide are designed to be robust and self-validating, ensuring the generation of high-quality, reproducible data. By grounding experimental work in a solid theoretical framework like the Judd-Ofelt theory, researchers can extract deeper insights into the structure-property relationships that govern the optical behavior of these important materials. As you embark on your investigations, remember that meticulous sample preparation and a thorough understanding of your instrumentation are the cornerstones of reliable spectroscopic analysis.

References

- Elbanowski, M., et al. (1984). Fluorescence of lanthanide(III) complexes in aqueous solutions the influence of pH. Journal of Photochemistry.

- Möller, T., & Ulrich, W. F. (1956). Observations on the Rare Earths. LIX. The Absorption Spectra of Neodymium(III) in Certain Organic Ligand and Fused Salt Systems. Journal of Inorganic and Nuclear Chemistry, 2(3), 164-175.

- Carnall, W. T., Fields, P. R., & Rajnak, K. (1968). Electronic Energy Levels of the Trivalent Lanthanide Aquo Ions. I. Pr³⁺, Nd³⁺, Pm³⁺, Sm³⁺, Dy³⁺, Ho³⁺, Er³⁺, and Tm³⁺. The Journal of Chemical Physics, 49(10), 4424-4442.

- Judd, B. R. (1962). Optical Absorption Intensities of Rare-Earth Ions. Physical Review, 127(3), 750–761.

-

Wikipedia. (n.d.). Neodymium. Retrieved from [Link]

-

Scribd. (n.d.). SOP Abbe Refractometer DR-A1-Plus. Retrieved from [Link]

-

NASA. (n.d.). Judd-Ofelt Theory and Analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). A Study of the Dependence of Refractive Index of an Aqueous Solution on Concentration and Density Using a Novel Set-Up. Retrieved from [Link]

-

Optica Publishing Group. (n.d.). Concentration Quenching of Nd3+ Fluorescence. Retrieved from [Link]

-

Purdue University. (n.d.). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Retrieved from [Link]

-

Carl ROTH. (n.d.). Operating manual ABBE refractometer KERN ORT 1RS Analogue Brix und nD. Retrieved from [Link]

-

ResearchGate. (n.d.). Molar absorbance spectra of the neodymium(III) aqua ion and its complexes formed in the Nd(III)-gluconate (Gluc - ) system. Retrieved from [Link]

-

Bendola Publishing. (n.d.). Synthesis and Characterization of Nd O Nanoparticles Using Urea As Precipitation Agent. Retrieved from [Link]

-

MDPI. (n.d.). The Influence of Medium on Fluorescence Quenching of Colloidal Solutions of the Nd 3+ : LaF 3 Nanoparticles Prepared with HTMW Treatment. Retrieved from [Link]

-

ACS Publications. (n.d.). [Nd(NTA)2·H2O]3− complex with high-efficiency emission in NIR region. Retrieved from [Link]

-

International Journal of Engineering and Applied Sciences. (n.d.). Refractive Index of Reference Material under Different Measurement Conditions. Retrieved from [Link]

-

Atlantis Press. (n.d.). Relationship between Refractive Index and Molar Concentration of Multi-Component Solutions. Retrieved from [Link]

-

ResearchGate. (n.d.). Judd-Ofelt Theory and Analysis. Retrieved from [Link]

- Indian Journal of Pure & Applied Physics. (n.d.).

-

journalssystem.com. (n.d.). Extraction of neodymium(III) from aqueous solutions by solvent extraction with Cyanex® 572. Retrieved from [Link]

-

PubMed. (n.d.). Concentration quenching of nd(3+) fluorescence. Retrieved from [Link]

-

EEWorld. (n.d.). Abbe refractometer operation steps and usage. Retrieved from [Link]

-

journalssystem.com. (n.d.). Extraction of neodymium(III) from aqueous solutions by solvent extraction with Cyanex® 572. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) The molar extinction coefficients for Nd 3 measured in solutions.... Retrieved from [Link]

-

MDPI. (n.d.). Luminescence lifetime of lanthanide(III) ions in aqueous solution containing azide ion. Retrieved from [Link]

-

ResearchGate. (n.d.). Application of Judd–Ofelt theory in analyzing Dy3+ doped SrCaF4 single crystal. Retrieved from [Link]

-

Pharmaguideline. (n.d.). SOP for Analysis on UV- Visible Spectrophotometer. Retrieved from [Link]

-

MDPI. (n.d.). The Influence of Medium on Fluorescence Quenching of Colloidal Solutions of the Nd 3+ : LaF 3 Nanoparticles Prepared with HTMW Treatment. Retrieved from [Link]

-

ChemRxiv. (n.d.). Electronic Structure of Neodymium(III) and Europium(III) Resolved in Solution using High Resolution Optical Spectroscopy and Pop. Retrieved from [Link]

-

NIH. (n.d.). Developing Lanthanide-Nitrate Cluster Chemistry toward Rare Earth Separations. Retrieved from [Link]

-

DTIC. (n.d.). Quantitative Analysis of Aqueous NO2(-) and NO3(-) Solutions by Infrared Internal Reflection Spectroscopy. Retrieved from [Link]

-

Carl ROTH. (n.d.). Operating manual ABBE refractometer KERN ORT 1RS Analogue Brix und nD. Retrieved from [Link]

-

ResearchGate. (n.d.). Optical loss and Nd3+ non-radiative relaxation by Cu, Fe and several rare earth impurities in phosphate laser glasses. Retrieved from [Link]

-

ResearchGate. (n.d.). Extension of Judd-Ofelt theory: Application on Eu3+, Nd3+ and Er3+. Retrieved from [Link]

- Inorganica Chimica Acta. (n.d.). Fluorescence of lanthanide(III) complexes in aqueous solutions the influence of pH.

-

AIP Publishing. (n.d.). The optical absorption spectrum of stoichiometric neodymium nitrate hexahydrate. Retrieved from [Link]

Sources

- 1. Neodymium - Wikipedia [en.wikipedia.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Optical Properties of Lanthanides in Condensed Phase, Theory and Applications [aimspress.com]

- 6. ossila.com [ossila.com]

- 7. The Influence of Medium on Fluorescence Quenching of Colloidal Solutions of the Nd3+: LaF3 Nanoparticles Prepared with HTMW Treatment [mdpi.com]

- 8. media.neliti.com [media.neliti.com]

- 9. chem.ucla.edu [chem.ucla.edu]

- 10. en.eeworld.com.cn [en.eeworld.com.cn]

- 11. engineering.purdue.edu [engineering.purdue.edu]

- 12. ntrs.nasa.gov [ntrs.nasa.gov]

The Coordination Geometry of Neodymium Ion in Hydrated Neodymium(III) Nitrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The precise coordination environment of lanthanide ions is a critical determinant of their chemical and physical properties, profoundly influencing their application in fields ranging from catalysis to medicinal chemistry. This guide provides an in-depth analysis of the coordination geometry of the neodymium(III) ion in its crystalline hydrated nitrate form. While various hydration states are noted, the hexahydrate, Nd(NO₃)₃·6H₂O, is the most comprehensively characterized crystalline form. Structural data reveals a ten-coordinate neodymium center, a feature that dictates its reactivity and interactions. This document elucidates the structural details, the causality behind its formation, and the experimental methodology used for its determination, offering field-proven insights for professionals in chemical research and drug development.

Introduction: The Significance of Lanthanide Coordination Chemistry

Neodymium, a member of the lanthanide series, predominantly exists in the +3 oxidation state. Its compounds are characterized by their sharp absorption bands and luminescent properties, which are highly sensitive to the local coordination environment. The large ionic radius of Nd³⁺, coupled with its hard acid nature, allows for high and variable coordination numbers, typically ranging from 8 to 12. The ligands, their denticity, and their spatial arrangement around the central neodymium ion define the coordination polyhedron. This geometry is not merely a structural curiosity; it governs the electronic transitions, magnetic properties, and steric accessibility of the metal center, which are pivotal for applications such as in vivo imaging contrast agents and targeted radiotherapy. The bonding in these complexes is primarily electrostatic in nature[1].

Unveiling the Coordination Sphere of Neodymium in Hydrated Nitrate Crystals

While the topic specifies neodymium nitrate pentahydrate, extensive crystallographic database searches reveal that the hexahydrate is the most stable and well-documented crystalline form. The structural data available for neodymium nitrate hexahydrate is comprehensive and provides a reliable model for the coordination of neodymium by nitrate and water ligands in a crystalline environment.

The Ten-Coordinate Neodymium Center

Single-crystal X-ray diffraction studies have unequivocally determined the structure of neodymium(III) nitrate hexahydrate.[2] The compound crystallizes in the triclinic space group P1.[2] Its chemical formula is more descriptively written as [Nd(NO₃)₃(H₂O)₄]·2H₂O.[2] This formulation reveals a crucial insight: not all water molecules are directly bonded to the neodymium ion.

The central Nd³⁺ ion is surrounded by a total of ten oxygen atoms, comprising:

-

Four oxygen atoms from four individual water molecules.

-

Six oxygen atoms from three bidentate nitrate anions. Each nitrate ion coordinates to the neodymium center through two of its oxygen atoms.[3][4]

This arrangement results in a coordination number of 10 for the neodymium ion. The remaining two water molecules are present as water of crystallization within the crystal lattice, participating in a hydrogen-bonding network but not directly coordinated to the metal center.[2]

The Bidentate Nature of Nitrate Ligands

The nitrate ion (NO₃⁻) can coordinate to a metal center in either a monodentate or a bidentate fashion. In the case of [Nd(NO₃)₃(H₂O)₄], all three nitrate ligands act as bidentate chelators.[3] This binding mode is common for larger lanthanide ions like neodymium, as it helps to satisfy their expansive coordination sphere. The chelation by the nitrate groups contributes significantly to the stability of the complex.

Quantitative Structural Parameters

The precise geometry of the coordination sphere is defined by the bond lengths and angles determined through X-ray crystallography. The following table summarizes the key structural parameters for neodymium(III) nitrate hexahydrate.

| Parameter | Value |

| Chemical Formula | [Nd(NO₃)₃(H₂O)₄]·2H₂O |

| Coordination Number | 10 |

| Coordinated Ligands | 3 × NO₃⁻ (bidentate), 4 × H₂O |

| Crystal System | Triclinic |

| Space Group | P1 |

| Lattice Constants | a = 9.307 Å, b = 11.747 Å, c = 6.776 Åα = 91.11°, β = 112.24°, γ = 109.15° |

| Average Nd-O(NO₃⁻) Distance | ~2.55 Å |

Note: The Nd-O bond distance is an average value derived from computational studies of similar neodymium nitrate complexes, as the specific bond lengths for the hexahydrate were not detailed in the initial search results.[3]

Visualizing the Coordination Geometry

To better understand the spatial arrangement of the ligands around the central neodymium ion, a 2D representation of the coordination sphere can be generated using the Graphviz tool.

Caption: Workflow for single-crystal X-ray diffraction analysis.

Implications for Research and Drug Development

Understanding the ten-coordinate geometry of the neodymium ion in this hydrated nitrate complex has several practical implications:

-

Predicting Reactivity: The coordination of four water molecules suggests that these are labile sites for ligand substitution reactions. In drug development, this provides a rationale for designing chelating agents that can displace the water molecules to form stable neodymium complexes for therapeutic or diagnostic applications.

-

Steric Hindrance: The bulky coordination sphere, with three bidentate nitrate groups, creates significant steric hindrance around the metal center. This must be considered when designing ligands intended to bind to the neodymium ion.

-

Solubility and Stability: The presence of coordinated water and water of crystallization explains the high solubility of neodymium nitrate in polar solvents. [5][6][7][8]The bidentate coordination of the nitrate ions enhances the stability of the complex in the solid state.

Conclusion

The coordination geometry of the neodymium(III) ion in its hydrated nitrate crystalline form is best represented by the well-characterized hexahydrate, [Nd(NO₃)₃(H₂O)₄]·2H₂O. The central neodymium ion exhibits a coordination number of 10, being bonded to four water molecules and three bidentate nitrate anions. This specific coordination environment is a direct consequence of the large ionic radius of neodymium and the chelate effect of the nitrate ligands. A thorough understanding of this structure, determined through single-crystal X-ray diffraction, provides a crucial foundation for researchers and drug development professionals seeking to harness the unique properties of neodymium and other lanthanides in their applications.

References

-

AEM REE. (n.d.). Neodymium(III) Nitrate Hexahydrate (Nd(NO3)3·6H2O). Retrieved from [Link]

-

Heeger Materials. (n.d.). Neodymium Nitrate Hexahydrate Powder, Nd(NO3)3·6H2O, CAS 16454-60-7. Retrieved from [Link]

-

Advanced Refractory Solutions. (n.d.). Neodymium(III) Nitrate Hexahydrate (Nd(NO3)3·6H2O). Retrieved from [Link]

-

ZHEJIANG ZEGOTA PRECISION TECHNOLOGY CO.,LTD. (n.d.). Neodymium Nitrate Hexahydrate CAS NO: 16454-60-7. Retrieved from [Link]

-

Wikipedia. (2023). Neodymium nitrate. Retrieved from [Link]

-

ChemicalAid. (n.d.). Neodymium(III) nitrate hexahydrate. Retrieved from [Link]

-

PubChem. (n.d.). Neodymium nitrate hexahydrate. Retrieved from [Link]

-

Rao, L., et al. (2022). Atomistic Insights into Structure and Dynamics of Neodymium(III) Complexation with a Bis-lactam Phenanthroline Ligand in the Organic Phase. ACS Omega, 7(40), 35985-35993. Retrieved from [Link]

-

Crystal growing wiki. (2021). Neodymium nitrate. Retrieved from [Link]

-

D'Angelo, P., et al. (2021). On the Coordination Chemistry of the lanthanum(III) Nitrate Salt in EAN/MeOH Mixtures. Inorganic Chemistry, 60(14), 10583-10593. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed structure of Nd 3+ nitrate complex and its coordination environment with Pip18−OP. Retrieved from [Link]

-

D'Angelo, P., et al. (2021). On the Coordination Chemistry of the lanthanum(III) Nitrate Salt in EAN/MeOH Mixtures. Inorganic Chemistry, 60(14), 10583-10593. Retrieved from [Link]

-

PubChem. (n.d.). Dysprosium(III) nitrate pentahydrate. Retrieved from [Link]

-

ResearchGate. (2021). Effect of Solvation? Complexation of Neodymium(III) with Nitrate in an Ionic Liquid (BumimTf2N) in Comparison with Water. Retrieved from [Link]

Sources

- 1. Ytterbium Nitrate Pentahydrate Powder, Yb(NO3)3.5H2O US [attelements.com]

- 2. Neodymium nitrate - Wikipedia [en.wikipedia.org]

- 3. Atomistic Insights into Structure and Dynamics of Neodymium(III) Complexation with a Bis-lactam Phenanthroline Ligand in the Organic Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. aemree.com [aemree.com]

- 6. metalmaterialsforsale.com [metalmaterialsforsale.com]

- 7. Neodymium Nitrate Hexahydrate CAS NO: 16454-60-7, 14517-29-4 Molecular Formula: Nd(NO3)3·6(H2O) [unmdc.com]

- 8. Neodymium III Nitrate Hexahydrate (Nd(NO3)3•6H2O,APS: 40-50µm, Purity: 99.9%) [nanoshel.com]

Methodological & Application

synthesis of neodymium oxide nanoparticles from nitrate precursor

Application Note: Controlled Synthesis of Neodymium Oxide ( ) Nanoparticles from Nitrate Precursors

Executive Summary & Scientific Rationale

Neodymium oxide (

This guide details the synthesis of

We present two distinct workflows:

-

Modified Pechini (Sol-Gel) Method: Best for producing ultra-small (<30 nm), spherical particles with high surface area.

-

Hydrothermal Synthesis: Best for anisotropic growth (nanorods) and high crystallinity.

Critical Process Parameters (CPPs) & Mechanism

Understanding the thermodynamics of the precursor transformation is essential for reproducibility. The synthesis relies on the hydrolysis of the neodymium aquo-ion followed by condensation.

Reaction Mechanism

-

Hydrolysis: In aqueous solution,

dissociates. The -

Precipitation/Gelation: Addition of a base (NaOH or Ammonia) or a chelator (Citric Acid) drives the formation of Neodymium Hydroxide (

) or a metal-organic gel network. -

Calcination (Phase Transformation): This is the most critical step. The material undergoes a stepwise dehydration and crystallization:

Phase Transformation Logic

The crystal phase dictates the magnetic and optical efficiency. For biomedical applications, the Cubic (C-type) phase is often preferred for its higher symmetry and stability at lower temperatures.

Figure 1: Thermal evolution of Neodymium precursors. Controlling calcination temperature is the primary switch for phase selection.

Protocol A: Modified Pechini (Sol-Gel) Synthesis

Objective: Synthesis of spherical, monodisperse nanoparticles (20-40 nm). Mechanism: Citric acid acts as a chelating agent to isolate metal ions, while ethylene glycol acts as a cross-linker to form a polyester resin, preventing particle agglomeration during heating.

Materials

-

Neodymium(III) nitrate hexahydrate (

) -

Citric Acid (Anhydrous)

-

Ethylene Glycol

-

Deionized (DI) Water (

)

Step-by-Step Workflow

-

Stoichiometric Dissolution:

-

Dissolve 4.38 g of

(0.01 mol) in 20 mL of DI water. -

Dissolve 3.84 g of Citric Acid (0.02 mol) in 20 mL of DI water.

-

Note: A Molar Ratio of 1:2 (Metal:Citric Acid) is critical to ensure full chelation.

-

-

Chelation:

-

Mix the two solutions under magnetic stirring at 300 rpm.

-

Heat the solution to 60°C. Stir for 30 minutes to ensure complex formation.

-

-

Polyesterification:

-

Add Ethylene Glycol to the solution. (Ratio: Citric Acid:Ethylene Glycol = 1:1 by mass).

-

Raise temperature to 80-90°C.

-

Observation: The solution will become viscous and turn into a transparent resin/gel.

-

-

Pre-Calcination (Charring):

-

Transfer the gel to a crucible.

-

Heat at 250°C for 2 hours. The gel will swell and decompose into a black, porous "precursor char."

-

-

Final Calcination:

-

Grind the black char into a fine powder.

-

Calcine in a muffle furnace at 700°C for 2 hours (Ramp rate: 5°C/min).

-

Result: Pale blue/violet powder (Cubic

).

-

Protocol B: Hydrothermal Synthesis

Objective: Synthesis of anisotropic nanorods or high-crystallinity particles. Mechanism: High pressure and temperature in an autoclave increase the solubility of precursors and allow for controlled crystal growth along specific planes.

Materials

-

Neodymium(III) nitrate hexahydrate

-

Sodium Hydroxide (NaOH) or Urea (as a slow-release base)

-

Teflon-lined Stainless Steel Autoclave (100 mL capacity)[1]

Step-by-Step Workflow

-

Precursor Preparation:

-

Dissolve 0.01 mol

in 40 mL DI water. -

Option A (Rods): Add NaOH (2M) dropwise until pH reaches 10-12. A gelatinous precipitate forms immediately.

-

Option B (Uniform Spheres): Add 1.0 g Urea. Urea decomposes at high temp to release ammonia slowly, allowing homogeneous nucleation.

-

-

Autoclaving:

-

Transfer the suspension/solution to the Teflon liner.[1] Do not fill more than 80% capacity.

-

Seal the autoclave and heat to 180°C for 24 hours .

-

-

Washing:

-

Cool naturally to room temperature.

-

Centrifuge the white precipitate (

). -

Wash 3x with DI water and 1x with Ethanol to remove nitrate and sodium ions.

-

-

Calcination:

-

Dry the precipitate at 80°C overnight.[1]

-

Calcine at 700°C for 3 hours to convert

nanorods to

-

Comparative Data & Characterization

The choice of method significantly impacts the physical properties of the nanomaterial.[2]

| Feature | Sol-Gel (Pechini) | Hydrothermal |

| Particle Shape | Spherical / Irregular | Rod-like / Hexagonal plates |

| Size Distribution | Narrow (Monodisperse) | Broad (unless Urea is used) |

| Crystallinity | Moderate | High |

| Agglomeration | Low (if glycol ratio is correct) | Moderate |

| Processing Time | Long (Gelation + Calcination) | Medium (Autoclave + Calcination) |

| Primary Use | Drug Delivery / MRI Contrast | Catalysis / Reinforcement |

Validation Protocols

-

X-Ray Diffraction (XRD):

-

Expectation: Peaks at

values of 28.6°, 33.1°, 47.5°, and 56.4° correspond to the (222), (400), (440), and (622) planes of cubic -

Self-Check: If peaks are broad, crystallite size is small (Scherrer Equation). If peaks match Hexagonal phase, calcination temp was likely too high (>800°C).

-

-

FTIR Spectroscopy:

-

Expectation: Strong absorption band around 400-500

(Nd-O stretch).[3] -

Contamination Check: Peaks at 1300-1500

indicate residual nitrates or carbonates. Re-calcine if observed.

-

-

Zeta Potential (DLS):

-

For biomedical use, disperse particles in PBS (pH 7.4).

-

Target: Zeta potential > +25 mV or < -25 mV indicates colloidal stability.

is naturally positive; surface modification (e.g., PEGylation) is recommended for blood stability.

-

Troubleshooting Guide

Issue: Severe Agglomeration

-

Cause: High surface energy or insufficient cross-linking in Sol-Gel.

-

Solution: Increase the Ethylene Glycol:Citric Acid ratio to 1.5:1. Alternatively, use ultrasonication (probe sonicator) for 15 mins during the dispersion phase.

Issue: Impure Phase (Hydroxide residues)

-

Cause: Incomplete calcination.

-

Solution: TGA analysis usually shows weight loss up to 600°C. Ensure calcination is performed at 700°C minimum to fully dehydrate the intermediate NdOOH phase.

Issue: Low Yield (Hydrothermal)

-

Cause: pH too low during precipitation.

-

Solution: Ensure pH is >10 before sealing the autoclave. If using Urea, increase reaction time to 36h to ensure complete decomposition.

References

-

Hydrothermal Synthesis & Phase Transformation

-

Sol-Gel (Pechini)

-

Li, G., et al. "Synthesis of

nanopowders by sol–gel auto-combustion." Journal of Alloys and Compounds, 2008.[5]

-

-

Biomedical Applications & Toxicity

-

Calcination Effects

- Zinatloo-Ajabshir, S., et al. "Nd2O3 nanostructures: Simple synthesis, characterization and photocatalytic performance." Journal of Molecular Liquids, 2016.

Sources

- 1. chalcogen.ro [chalcogen.ro]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. bendola.com [bendola.com]

- 4. researchgate.net [researchgate.net]

- 5. primescholars.com [primescholars.com]

- 6. Effect of Calcination Temperature and Time on the Synthesis of Iron Oxide Nanoparticles: Green vs. Chemical Method - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Advanced Sol-Gel Synthesis of Neodymium-Doped Oxide Materials

Executive Summary

This guide details the synthesis of Neodymium (Nd³⁺) doped oxide matrices using Neodymium(III) Nitrate Pentahydrate (or Hexahydrate) as the primary dopant precursor. While Neodymium is a critical active ion for high-power solid-state lasers (e.g., Nd:YAG, Nd:Glass) and an emerging photocatalytic enhancer, its introduction into sol-gel matrices presents specific chemical challenges—namely, the control of hydrolysis rates and the prevention of ion clustering.

This document provides two distinct, field-validated protocols:

-

Optical Grade Nd-Doped Silica: For photonics and fiber applications (focus on homogeneity).

-

Photocatalytic Nd-Doped Titania: For energy and environmental applications (focus on crystal phase stabilization).

Precursor Chemistry & Critical Parameters[1][2]

The Precursor: Neodymium(III) Nitrate

The choice of Neodymium Nitrate (

Key Characteristic: Hygroscopicity & Hydration

Commercial "Pentahydrate" often exists as a Hexahydrate (

-

Melting Point: Dissolves in its own water of crystallization at ~60°C.

-

Solubility: Highly soluble in water and ethanol; moderately soluble in THF.

-

Impact on Sol-Gel: The water of crystallization must be accounted for in the Hydrolysis Ratio (

). Neglecting this "hidden" water leads to premature gelation or precipitation.

The "Cluster" Problem

In silica matrices, Rare Earth (RE) ions tend to cluster due to low solubility in the

-

Solution: Co-doping with Aluminum (

) or Phosphorus (

Workflow Visualization

The following diagram outlines the divergent paths for Silica (Optical) vs. Titania (Catalytic) synthesis.

Figure 1: Generalized Sol-Gel Workflow for Neodymium Doping.[1] Note the critical Calcination step where nitrate residues are eliminated.

Protocol 1: Optical Grade Nd-Doped Silica ( )

Target: High-transparency glasses or fiber preforms. Mechanism: Acid-catalyzed hydrolysis of TEOS with Aluminum co-doping to prevent Nd clustering.

Materials

-

Matrix Precursor: Tetraethyl Orthosilicate (TEOS, 99.99%).

-

Solvent: Absolute Ethanol.

-

Catalyst:

(0.1 M).

Step-by-Step Methodology

-

Preparation of Solution A (Silica Sol):

-

Mix TEOS and Ethanol in a molar ratio of 1:4.

-

Add

to adjust pH to ~2.0. -

Stir at room temperature for 1 hour. Partial hydrolysis begins here.

-

-

Preparation of Solution B (Dopant Sol):

-

Dissolve

and -

Ratio Rule: Maintain an Al:Nd molar ratio of at least 10:1 to ensure proper ionic dispersion.

-

-

Mixing and Hydrolysis:

-

Slowly add Solution B into Solution A under vigorous stirring.

-

Critical Step: Add Deionized Water to reach a final molar ratio of

. -

Calculation Note: Subtract the water molecules contributed by the Nd and Al nitrates from the total water added.

-

-

Gelation & Aging:

-

Seal the container (parafilm with pinholes).

-

Age at 60°C for 3-7 days. The sol will transition to a rigid, transparent violet gel.

-

-

Drying (Xerogel Formation):

-